

CAY10568: A Technical Guide to a Nociceptor-Specific Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10568 is a novel, membrane-impermeant quaternary derivative of lidocaine that acts as a voltage-gated sodium channel (VGSC) blocker. Its unique mechanism of action lies in its selective entry into nociceptive (pain-sensing) neurons through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. When co-administered with a TRPV1 agonist, such as capsaicin, CAY10568 can selectively inhibit action potential generation in nociceptors, offering the potential for targeted analgesia without the motor and sensory side effects associated with traditional local anesthetics. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to CAY10568.

Chemical Structure and Properties

CAY10568, also known as Santinamide, is a smaller and less hydrophobic analogue of the well-characterized quaternary lidocaine derivative, QX-314.[1] This modification is designed to enhance its permeability through the activated TRPV1 channel pore.

Table 1: Chemical and Physical Properties of CAY10568



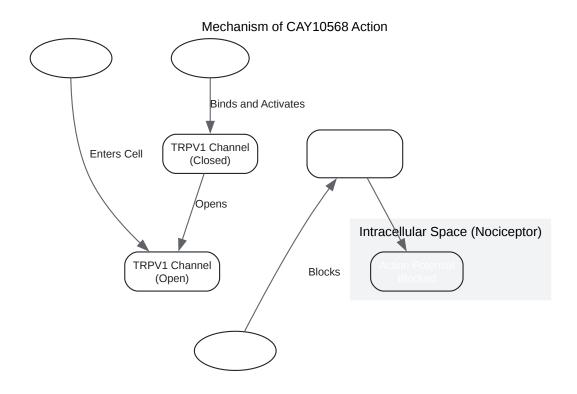
Property	Value	Reference
IUPAC Name	trimethyl[(phenylcarbamoyl)me thyl]-ammonium iodide	[1]
Synonyms	Santinamide	[1]
CAS Number	22913-17-3	[1]
Molecular Formula	C11H17IN2O	[1]
Molecular Weight	320.17 g/mol	
Appearance	Crystalline solid	[1]
Solubility	DMF: 5 mg/ml, DMSO: 3 mg/ml, PBS (pH 7.2): 0.5 mg/ml	[1]

Mechanism of Action: A Targeted Approach to Pain Blockade

The primary mechanism of action of **CAY10568** involves the selective blockade of voltage-gated sodium channels within nociceptors. As a charged molecule, **CAY10568** is unable to passively diffuse across the cell membrane. Its entry into neurons is contingent upon the opening of the TRPV1 channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons and activated by stimuli such as capsaicin, heat, and low pH.

Upon co-application with a TRPV1 agonist, the TRPV1 channel pore dilates, allowing for the influx of **CAY10568** into the nociceptor. Once inside, **CAY10568** binds to the intracellular pore of voltage-gated sodium channels, effectively blocking the influx of sodium ions and thereby preventing the generation and propagation of action potentials. This targeted delivery system ensures that the anesthetic effect is largely restricted to pain-sensing neurons, sparing motor and other sensory neurons that do not express TRPV1.





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Figure 1: Signaling pathway of CAY10568 action.

Experimental Protocols

The following protocols are based on the foundational research describing the use of membrane-impermeant sodium channel blockers with TRPV1 agonists.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to assess the blockade of sodium currents by **CAY10568** in cultured dorsal root ganglion (DRG) neurons.



Materials:

- Primary culture of rat DRG neurons
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
- CAY10568 stock solution (in water)
- Capsaicin stock solution (in ethanol)
- Patch-clamp rig with amplifier and data acquisition system

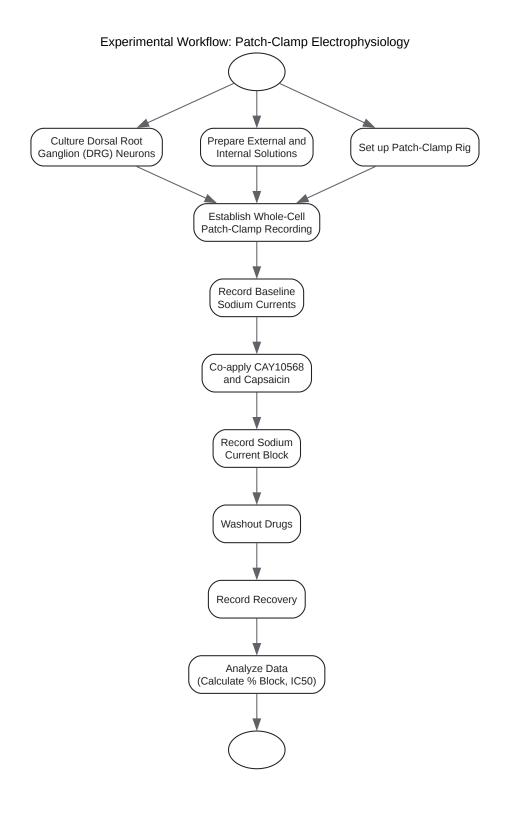
Procedure:

- · Culture DRG neurons on glass coverslips.
- Transfer a coverslip to the recording chamber and perfuse with external solution.
- Establish a whole-cell patch-clamp recording from a DRG neuron.
- Record baseline sodium currents by applying a series of depolarizing voltage steps.
- Co-apply **CAY10568** (e.g., 1-10 mM) and capsaicin (e.g., 1 μM) in the external solution.
- Continuously record sodium currents to observe the time course of the block.
- Wash out the drugs with the external solution to assess reversibility.

Data Analysis:

- Measure the peak amplitude of the sodium current before, during, and after drug application.
- Calculate the percentage of current block at different concentrations of CAY10568 to determine the IC₅₀ value.





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Figure 2: Workflow for patch-clamp experiments.



In Vivo Behavioral Assay: Hargreaves Plantar Test for Thermal Nociception

This protocol assesses the analgesic effect of **CAY10568** on thermal pain in a rodent model.

Materials:

- Adult male Sprague-Dawley rats
- CAY10568 solution (in saline)
- Capsaicin solution (in saline with 10% ethanol and 10% Tween 80)
- Hargreaves apparatus (plantar test)
- Syringes and needles for intraplantar injection

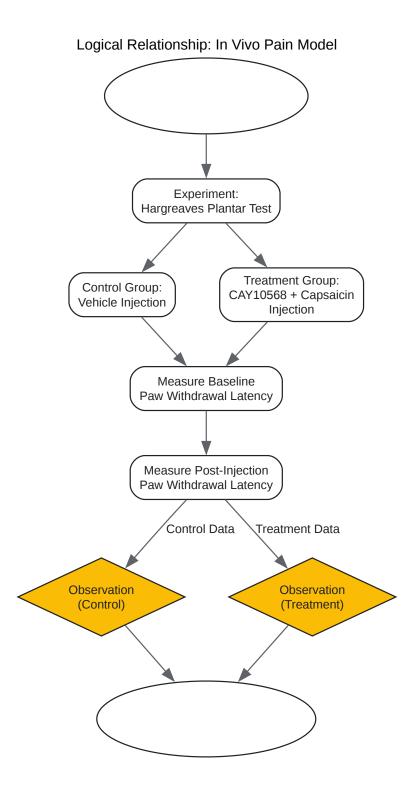
Procedure:

- Acclimate rats to the Hargreaves apparatus.
- Measure baseline paw withdrawal latency to a radiant heat source.
- Administer an intraplantar injection of CAY10568 co-administered with capsaicin into one hind paw. A control group should receive vehicle.
- At various time points post-injection (e.g., 30, 60, 90, 120 minutes), measure the paw withdrawal latency.
- A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

Data Analysis:

- Calculate the change in paw withdrawal latency from baseline for each time point.
- Compare the withdrawal latencies between the CAY10568-treated group and the control group using appropriate statistical tests.





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Figure 3: Logical flow of in vivo behavioral testing.



Quantitative Data

Currently, specific IC₅₀ values for **CAY10568** are not readily available in the public domain. The foundational research focused on the proof-of-concept of TRPV1-mediated entry of quaternary sodium channel blockers. Further quantitative structure-activity relationship (QSAR) studies and detailed pharmacological characterization are required to establish a precise inhibitory concentration for **CAY10568** on various subtypes of voltage-gated sodium channels. Researchers are encouraged to perform dose-response experiments as described in the electrophysiology protocol to determine these values in their specific experimental system.

Conclusion

CAY10568 represents a promising tool for the selective inhibition of nociceptive neurons. Its unique reliance on TRPV1 channel activation for entry provides a targeted approach to analgesia, potentially avoiding the side effects of conventional local anesthetics. The experimental protocols provided in this guide offer a starting point for researchers to investigate the properties and therapeutic potential of this intriguing compound. Further studies are warranted to fully characterize its pharmacological profile and to explore its efficacy in various preclinical models of pain.

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References

- 1. Inhibition of nociceptors by TRPV1-mediated entry of impermeant sodium channel blockers [ideas.repec.org]
- To cite this document: BenchChem. [CAY10568: A Technical Guide to a Nociceptor-Specific Sodium Channel Blocker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120339#cay10568-chemical-structure-and-properties]

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